molecular formula C14H9BrN2O B11655964 (3E)-5-bromo-3-(phenylimino)-1,3-dihydro-2H-indol-2-one

(3E)-5-bromo-3-(phenylimino)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11655964
M. Wt: 301.14 g/mol
InChI Key: GRUPAXFSOQXVKF-UHFFFAOYSA-N
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Description

(3E)-5-BROMO-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a phenyl group attached to the imino group at the 3rd position, and a dihydroindolone core structure. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-5-BROMO-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of 5-bromoindole-2,3-dione with aniline under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the desired indolone derivative. Common reagents used in this synthesis include acetic acid, hydrochloric acid, or sodium hydroxide as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-5-BROMO-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted indolone derivatives.

Scientific Research Applications

(3E)-5-BROMO-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-5-BROMO-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole-2,3-dione: A precursor in the synthesis of (3E)-5-BROMO-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE.

    3-Phenylindole: A structurally similar compound with a phenyl group attached to the indole core.

    2,3-Dihydro-1H-indol-2-one: The core structure of the compound without the bromine and phenylimino groups.

Uniqueness

(3E)-5-BROMO-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to the presence of both the bromine atom and the phenylimino group, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C14H9BrN2O

Molecular Weight

301.14 g/mol

IUPAC Name

5-bromo-3-phenylimino-1H-indol-2-one

InChI

InChI=1S/C14H9BrN2O/c15-9-6-7-12-11(8-9)13(14(18)17-12)16-10-4-2-1-3-5-10/h1-8H,(H,16,17,18)

InChI Key

GRUPAXFSOQXVKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O

Origin of Product

United States

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